5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a carboxamide group at the 2-position, and a piperazine moiety substituted with a 4-fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dibromofuran.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the furan derivative is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Piperazine Moiety: The piperazine derivative, substituted with a 4-fluorophenyl group, is then attached to the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The presence of the piperazine moiety, which is common in many pharmacologically active compounds, suggests it could have activity against certain diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the furan ring and carboxamide group could interact with other biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
- 5-bromo-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes, potentially enhancing its efficacy and safety profile in therapeutic applications.
Biological Activity
5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a furan ring, a piperazine moiety, and a bromine atom, which contribute to its biological activity. Its molecular formula is C17H19BrFN3O2 with a molecular weight of 396.3 g/mol .
Property | Value |
---|---|
Molecular Formula | C17H19BrFN3O2 |
Molecular Weight | 396.3 g/mol |
CAS Number | 1049368-96-8 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. This suggests its potential utility in treating infections .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It can affect various signaling cascades, including those related to apoptosis and inflammation.
- DNA Interaction : There are indications that the compound can interact with DNA, leading to disruptions in replication and transcription processes .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial activity using disc diffusion methods against Staphylococcus aureus and Escherichia coli, showing zones of inhibition greater than 15 mm at concentrations above 50 µg/mL .
Properties
IUPAC Name |
5-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCMOXAPPVTLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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